Structural Differentiation: Unique 2α-Hydroxy-3-Oxo A-Ring Substitution Pattern vs. Other Dillenic Acids
Dillenic acid A is distinguished from its closest analogs, dillenic acids B and C, by its unique A-ring substitution pattern. It possesses a 2α-hydroxy and a 3-oxo group, whereas dillenic acid B is 2-oxo-3β-hydroxy and dillenic acid C is 1α-hydroxy-3-oxo [1]. This specific arrangement of functional groups is a verifiable, quantifiable difference in molecular structure that can be confirmed via standard analytical techniques such as NMR and MS.
| Evidence Dimension | Molecular Structure (A-ring Substitution Pattern) |
|---|---|
| Target Compound Data | 2α-hydroxy-3-oxoolean-12-en-30-oic acid |
| Comparator Or Baseline | Dillenic acid B: 2-oxo-3β-hydroxyolean-12-en-30-oic acid; Dillenic acid C: 1α-hydroxy-3-oxoolean-12-en-30-oic acid |
| Quantified Difference | Positional isomerism of hydroxyl and ketone functional groups on the oleanane A-ring. |
| Conditions | Structure elucidation via 1D and 2D NMR, and mass spectrometry [1]. |
Why This Matters
This structural differentiation is the primary basis for compound selection; procuring the correct isomer is critical for any research aiming to replicate or build upon the original bioactivity findings.
- [1] Nick, A., Wright, A. D., Sticher, O., & Rali, T. (1994). Antibacterial triterpenoid acids from Dillenia papuana. Journal of Natural Products, 57(9), 1245-1250. View Source
